molecular formula C12H15I B6177093 1-cyclohexyl-3-iodobenzene CAS No. 2613389-71-0

1-cyclohexyl-3-iodobenzene

Cat. No.: B6177093
CAS No.: 2613389-71-0
M. Wt: 286.2
InChI Key:
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Description

1-Cyclohexyl-3-iodobenzene is an organic compound with the molecular formula C12H15I. It consists of a benzene ring substituted with an iodine atom and a cyclohexyl group. This compound is primarily used in scientific research and holds promise in various fields due to its unique chemical properties.

Preparation Methods

1-Cyclohexyl-3-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1-cyclohexylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, and the product is purified through distillation or recrystallization .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-Cyclohexyl-3-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to form cyclohexyl-3-iodobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Major products formed from these reactions include cyclohexylbenzene derivatives and various substituted benzenes.

Scientific Research Applications

1-Cyclohexyl-3-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.

    Medicine: Research into potential therapeutic applications of this compound is ongoing, with studies focusing on its potential as an anti-cancer agent and its role in drug delivery systems.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-iodobenzene involves its interaction with molecular targets through its iodine atom and cyclohexyl group. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The cyclohexyl group provides steric hindrance, affecting the compound’s overall shape and interaction with other molecules .

Comparison with Similar Compounds

1-Cyclohexyl-3-iodobenzene can be compared to other similar compounds, such as:

    Iodobenzene: Consists of a benzene ring with a single iodine atom.

    Cyclohexylbenzene: Lacks the iodine atom, making it less reactive in substitution reactions but more stable under certain conditions.

    Bromobenzene and Chlorobenzene: These compounds have bromine or chlorine atoms instead of iodine.

This compound is unique due to the combination of the bulky cyclohexyl group and the reactive iodine atom, making it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

2613389-71-0

Molecular Formula

C12H15I

Molecular Weight

286.2

Purity

95

Origin of Product

United States

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